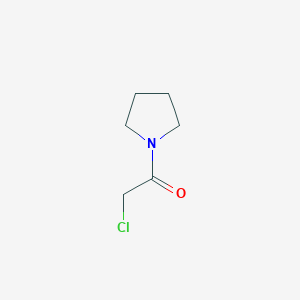

1-(Chloroacetyl)pyrrolidine

描述

属性

IUPAC Name |

2-chloro-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOSLLBWWRKJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174111 | |

| Record name | 1-(Chloroacetyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20266-00-6 | |

| Record name | 2-Chloro-1-(1-pyrrolidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20266-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloroacetyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020266006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloroacetyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloroacetyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROACETYL)PYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4E8TP2MLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Chloroacetyl)pyrrolidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Chloroacetyl)pyrrolidine and its closely related, pharmaceutically significant derivative, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile. This document is intended to serve as a detailed resource for professionals in research and drug development.

Introduction

This compound is a versatile chemical intermediate utilized in various organic synthesis applications.[1] Its structure, featuring a reactive chloroacetyl group attached to a pyrrolidine ring, makes it a valuable building block for creating more complex molecules, including pharmaceutical agents and agrochemicals.[1]

A particularly important derivative is (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a chiral compound that serves as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin.[2][3] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type-II diabetes.[2] The 2(S)-cyanopyrrolidine moiety in this molecule acts as a proline mimic, which is crucial for its potent inhibitory activity.[3]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its carbonitrile derivative are summarized below. These tables facilitate a clear comparison of their characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-chloro-1-pyrrolidin-1-ylethanone | [4] |

| Synonyms | This compound, 2-Chloro-1-(1-pyrrolidinyl)ethanone | [1][4][5] |

| CAS Number | 20266-00-6 | [4] |

| Molecular Formula | C₆H₁₀ClNO | [1][4] |

| Molecular Weight | 147.60 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 103-107 °C at 5 mmHg | [1] |

| Storage Temperature | 0-8°C or Inert atmosphere, room temperature | [1] |

Table 2: Physical and Chemical Properties of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

| Property | Value | Reference |

| IUPAC Name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [3][6] |

| Synonyms | (S)-1-(Chloroacetyl)-2-cyanopyrrolidine | [7] |

| CAS Number | 207557-35-5 | [6][8] |

| Molecular Formula | C₇H₉ClN₂O | [2][9] |

| Molecular Weight | 172.61 g/mol | [6][9] |

| Appearance | White to light yellow solid/powder | [7][10] |

| Melting Point | 52-53 °C | [8][9][10] |

| Boiling Point | 363.1 ± 37.0 °C (Predicted) | [8][10] |

| Density | 1.27 - 1.3 ± 0.1 g/cm³ (Predicted) | [8][10] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [8] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [6][8][9] |

Synthesis and Experimental Protocols

The synthesis of these compounds, particularly the pharmaceutically important (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is well-documented. An efficient, high-yield synthetic pathway starting from L-proline has been reported.[2][11]

Logical Workflow for Vildagliptin Synthesis

The following diagram illustrates the role of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile as a key intermediate in the production of the anti-diabetic drug, Vildagliptin.

Caption: Logical flow from starting material to therapeutic application.

Detailed Synthesis Protocol for (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

A practical synthesis involves a three-step process starting from L-proline.[2][12] This method avoids the use of costly N-protection/deprotection steps associated with routes starting from L-prolinamide.[3]

Caption: Three-step synthesis workflow from L-Proline.

-

Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).[2][12]

-

Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.[2][12]

-

After completion, cool the mixture to room temperature and dilute with water (20 mL).[2][12]

-

Stir for 20 minutes, then add saturated brine (20 mL) and ethyl acetate (200 mL).[2][12]

-

Collect the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).[2][12]

-

The precipitated crystalline white solid is filtered, washed with cold diisopropyl ether, and dried under vacuum at 40 °C to yield the product.[2][12]

-

To a solution of compound 8 (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL), slowly add a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in DCM at 10–15 °C.[2][12]

-

Add ammonium bicarbonate (41.2 g, 0.522 mol) and continue stirring for another hour.[2][12]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[2][12]

-

Upon completion, filter the mixture and wash the residue with DCM.[2][12]

-

The product can be purified by column chromatography.[2][12]

-

To a suspension of amide 9 (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.[2][12]

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.[2][12]

-

Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature between 5–10 °C.[2][12]

-

Stir at room temperature for 45 minutes and then concentrate under vacuum at 40 °C.[2][12]

-

The resulting crystalline solid is filtered and washed with cold hexane to yield the final product.[2][12]

Analytical Characterization

The synthesized compounds are typically characterized by standard analytical techniques including NMR, IR, and Mass Spectrometry.[2][12]

-

¹H NMR: Spectra for N-acylproline derivatives often show a mixture of trans/cis amide rotamers.[2][3] For (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the protons at the C-2 position of the pyrrolidine ring and of the CH₂Cl group may appear as separate signals, allowing for the calculation of the rotamer ratio.[2]

-

¹³C NMR: The presence of rotamers is also evident in the ¹³C NMR spectra.[2]

-

IR Spectroscopy: Key peaks for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile include absorptions corresponding to the nitrile group (C≡N) around 2242 cm⁻¹ and the amide carbonyl group (C=O) around 1662 cm⁻¹.[2][12]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compounds.[2][12]

Reactivity and Stability

-

Stability: this compound and its derivatives are generally stable under normal conditions.[13] However, they are sensitive to moisture and may decompose upon exposure to moist air or water.[13]

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to moisture should be avoided.[13]

-

Incompatible Materials: These compounds are incompatible with strong bases, alcohols, amines, metals, and water.[13]

-

Hazardous Reactions: They can react violently with water.[13] Hazardous polymerization does not typically occur.[13]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[13]

Safety and Hazard Information

This compound and its derivatives are classified as hazardous chemicals. Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard Classification

| Compound | Pictograms | Signal Word | Hazard Statements |

| This compound | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

References for Table 3:[4][6][14]

Precautionary Statements (General):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

-

P264: Wash skin thoroughly after handling.[14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[14] Store under an inert atmosphere.[8]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]

- 4. This compound | C6H10ClNO | CID 88440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | 207557-35-5 [sigmaaldrich.com]

- 7. (S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. hailan-chem.com [hailan-chem.com]

- 9. 207557-35-5 CAS MSDS ((2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 13. fishersci.com [fishersci.com]

- 14. scribd.com [scribd.com]

- 15. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Synthesis of 1-(Chloroacetyl)pyrrolidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(chloroacetyl)pyrrolidine and its enantiomerically pure derivatives, which are crucial intermediates in the pharmaceutical industry. The synthesis of these compounds is of significant interest due to their application in the manufacturing of various active pharmaceutical ingredients (APIs), most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin, used in the treatment of type 2 diabetes.[1][2][3][4][5] This document details key experimental protocols, presents comparative quantitative data, and visualizes the reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Synthesis Methodologies

The synthesis of this compound derivatives predominantly commences from readily available chiral precursors such as L-proline or its amide derivative. The choice of starting material and subsequent reaction sequence influences the overall yield, purity, and scalability of the process. Several distinct methods have been developed, each with its own set of advantages and challenges.

Method 1: Synthesis from L-Proline

A prevalent and practical approach begins with the N-acylation of L-proline using chloroacetyl chloride.[1][2][3][4][6][7] This initial step is typically followed by the conversion of the carboxylic acid moiety into a carbonitrile group, often via an amide intermediate, to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1][2][4]

Experimental Protocol:

-

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid. To a suspension of L-proline in a suitable solvent such as tetrahydrofuran (THF), chloroacetyl chloride is added, and the mixture is refluxed for approximately 2 hours.[1][8] Following the reaction, the mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate.[1]

-

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. The carboxylic acid obtained in the first step is dissolved in a solvent like dichloromethane (DCM). A coupling agent, such as dicyclohexylcarbodiimide (DCC), is added, followed by the addition of ammonium bicarbonate to form the amide.[1]

-

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The amide intermediate is then subjected to dehydration. This is achieved by treating the amide with a dehydrating agent like trifluoroacetic anhydride in a solvent such as THF at a reduced temperature (0–5 °C), followed by stirring at room temperature.[1][2]

Method 2: Synthesis from L-Prolinamide

An alternative route utilizes L-prolinamide as the starting material, which can be more expensive but offers a more direct pathway.[2]

Experimental Protocol:

L-prolinamide and a base, such as potassium carbonate, are dissolved in a solvent like acetonitrile. Chloroacetyl chloride is then added dropwise at a controlled temperature between 0-15°C.[9] The reaction mixture is stirred overnight. The subsequent dehydration of the intermediate amide to the nitrile can be achieved using a reagent like trifluoroacetic anhydride.[9]

Method 3: Synthesis from (S)-2-Nitrilepyrrolidinetosylate

This method employs (S)-2-nitrilepyrrolidinetosylate as the starting material, which undergoes a reaction with chloroacetyl chloride in the presence of an aprotic organic solvent and an organic base.

Experimental Protocol:

(S)-2-nitrilepyrrolidinetosylate is dissolved in an aprotic solvent such as dichloromethane or chloroform and cooled to between -10 and 0°C. An organic base, for instance, triethylamine or diisopropylethylamine, is then added dropwise. Chloroacetyl chloride is subsequently introduced to the reaction mixture to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-formonitrile.[10]

Method 4: One-Pot Synthesis from L-Prolinamide

To enhance efficiency and reduce the number of unit operations, a one-pot synthesis from L-prolinamide has been developed. In this approach, chloroacetyl chloride serves multiple roles as the acylating agent, solvent, and dehydrating agent.[11]

Experimental Protocol:

L-prolinamide is mixed with an excess of chloroacetyl chloride in a reactor. The reaction proceeds in two stages within the same pot: an initial acylation followed by a dehydration reaction to form the target product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. A catalyst such as N,N-dimethylformamide may also be added to facilitate the dehydration step.[11]

Quantitative Data Summary

The efficiency of the different synthetic routes can be compared based on reported yields and reaction conditions. The following table summarizes the available quantitative data for the key synthesis methods.

| Method | Starting Material | Key Reagents | Solvent | Overall Yield | Reference |

| Method 1 | L-Proline | Chloroacetyl chloride, DCC, NH₄HCO₃, Trifluoroacetic anhydride | THF, DCM | ~30-35.3% | [1][10] |

| Method 2 | L-Prolinamide | Chloroacetyl chloride, K₂CO₃, Trifluoroacetic anhydride | Acetonitrile | 92% | [2][9] |

| Method 3 | (S)-2-Nitrilepyrrolidinetosylate | Chloroacetyl chloride, Triethylamine or Diisopropylethylamine | Dichloromethane or Chloroform | High Yield (not specified) | [10] |

| Method 4 | L-Prolinamide | Chloroacetyl chloride | Chloroacetyl chloride | High Yield (not specified) | [11] |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods described above.

Caption: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Proline.

Caption: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Prolinamide.

Caption: Synthesis from (S)-2-Nitrilepyrrolidinetosylate.

Caption: One-Pot Synthesis from L-Prolinamide.

Conclusion

The synthesis of this compound and its derivatives can be achieved through several viable routes, with the choice of method often dictated by factors such as the cost of starting materials, desired yield and purity, and scalability for industrial production. The methods starting from L-proline and L-prolinamide are well-documented and offer practical solutions for laboratory and large-scale synthesis. The one-pot synthesis presents an efficient alternative by minimizing operational complexity. This guide provides a foundational understanding of these key synthetic methodologies to aid researchers and professionals in the development and optimization of processes for producing this important pharmaceutical intermediate.

References

- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]

- 4. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile - Google Patents [patents.google.com]

- 11. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(Chloroacetyl)pyrrolidine Derivatives as Dipeptidyl Peptidase-IV Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a key pharmacophore in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This document details the underlying signaling pathways, presents relevant quantitative data for DPP-IV inhibitors, and outlines detailed experimental protocols for assessing their inhibitory activity.

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-IV

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile serves as a crucial building block for a class of oral anti-diabetic agents known as gliptins, most notably Vildagliptin.[1][2][3] The primary mechanism of action of these compounds is the potent and selective inhibition of the enzyme Dipeptidyl Peptidase-IV (DPP-IV).

DPP-IV is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also circulates in a soluble form.[4] Its primary physiological role in glucose homeostasis is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[5] These incretins are released from the gastrointestinal tract in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-IV renders them inactive.

The 2(S)-cyanopyrrolidine moiety of Vildagliptin, derived from (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, acts as a proline mimic, enabling it to bind to the active site of DPP-IV.[1] This binding is described as a reversible, covalent interaction that effectively inhibits the enzymatic activity of DPP-IV.[1]

Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV by compounds derived from 1-(chloroacetyl)pyrrolidine initiates a cascade of events that ultimately leads to improved glycemic control. The key steps in this signaling pathway are outlined below:

-

DPP-IV Inhibition : The inhibitor binds to the catalytic site of the DPP-IV enzyme, preventing it from degrading incretin hormones.

-

Increased Incretin Levels : The inhibition of DPP-IV leads to an increase in the circulating levels of active GLP-1 and GIP.

-

Enhanced Insulin Secretion : Elevated GLP-1 and GIP levels potentiate glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressed Glucagon Secretion : GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.

-

Improved Glycemic Control : The combined effects of increased insulin and decreased glucagon levels lead to reduced hepatic glucose production and increased glucose uptake by peripheral tissues, resulting in lower blood glucose levels.

Quantitative Data on DPP-IV Inhibitors

| Compound | DPP-IV IC50 (nM) | Selectivity over DPP-8 | Selectivity over DPP-9 | Reference |

| Sitagliptin | 4.38 | >2,600-fold | >5,500-fold | [6] |

| Vildagliptin | ~60 | >200-fold | >30-fold | [7] |

| Alogliptin | <10 | >10,000-fold | >10,000-fold | [7] |

| Linagliptin | 1 | >10,000-fold | >10,000-fold | [7] |

| Compound 2f (Thiosemicarbazone derivative) | 1.266 | Not Reported | Not Reported | [6] |

| Compound 3 (Triazolopiperazine derivative) | 2 | Not Reported | Not Reported | [7] |

| Compound 27 (Thiazoloquinazoline derivative) | 1.12 | Selective over DPP-8/9 | Selective over DPP-8/9 | [7] |

Experimental Protocols

Fluorometric Assay for DPP-IV Inhibition

This protocol describes a common in vitro method for determining the inhibitory activity of a test compound against DPP-IV using a fluorogenic substrate.

Principle: The assay measures the activity of DPP-IV through the cleavage of a non-fluorescent substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which releases the highly fluorescent 7-amido-4-methylcoumarin (AMC).[8] The presence of an inhibitor reduces the rate of AMC formation, resulting in a lower fluorescence signal.

Materials and Reagents:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-AMC

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Dilute the human recombinant DPP-IV stock solution in cold assay buffer to the desired working concentration.

-

Prepare a stock solution of Gly-Pro-AMC in the assay buffer.

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

-

Assay Plate Setup (in a 96-well black microplate):

-

Inhibitor Wells: Add the test inhibitor solution at various concentrations.

-

Positive Control Wells: Add the positive control inhibitor solution.

-

100% Activity Control Wells: Add the same solvent used to dissolve the inhibitor (e.g., DMSO diluted in buffer).

-

Background Wells: Add assay buffer only (no enzyme).

-

-

Enzyme Addition and Pre-incubation:

-

Add the diluted DPP-IV enzyme solution to all wells except the background wells.

-

Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Analysis of DPP-IV Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies can be performed.

Procedure:

-

Perform the DPP-IV inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate (Gly-Pro-AMC).

-

Measure the initial reaction rates (V) at each combination of inhibitor and substrate concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]) to determine the mode of inhibition.

Conclusion

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a pivotal structural motif in the design of effective DPP-IV inhibitors. The mechanism of action of these inhibitors is well-established and centers on the potentiation of the incretin hormone system, leading to glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of novel DPP-IV inhibitors, enabling the determination of their potency and mode of action. This information is critical for the continued development of this important class of therapeutic agents for the management of type 2 diabetes.

References

- 1. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(Chloroacetyl)pyrrolidine and Its Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Chloroacetyl)pyrrolidine, with a particular focus on its chiral derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a critical intermediate in the synthesis of antidiabetic drugs. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Chemical Identity and Physicochemical Properties

This compound and its derivatives are pivotal building blocks in modern medicinal chemistry. While the parent compound has its applications, the literature extensively covers the (S)-enantiomer of its 2-carbonitrile derivative due to its role in the synthesis of the DPP-4 inhibitor, Vildagliptin.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20266-00-6 | [2] |

| Molecular Formula | C₆H₁₀ClNO | [2] |

| Molecular Weight | 147.60 g/mol | [2] |

| IUPAC Name | 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one | [2] |

| Canonical SMILES | C1CCN(C1)C(=O)CCl | [2] |

| InChI Key | AAOSLLBWWRKJIR-UHFFFAOYSA-N | [2] |

| XLogP3-AA | 0.8 | [2] |

| Topological Polar Surface Area | 20.3 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Table 2: Physicochemical Properties of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

| Property | Value | Reference |

| CAS Number | 207557-35-5 | [1][3] |

| Molecular Formula | C₇H₉ClN₂O | [1][3] |

| Molecular Weight | 172.61 g/mol | [1][3] |

| IUPAC Name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [3] |

| Canonical SMILES | C1C--INVALID-LINK--C#N | [3] |

| InChI Key | YCWRPKBYQZOLCD-LURJTMIESA-N | [3] |

| Melting Point | 52-53 °C | [4][5] |

| Boiling Point (Predicted) | 363.1 ± 37.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [4] |

| Purity | >97% | |

| Appearance | White to pale yellow solid | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |

| Storage Temperature | 2-8°C under inert gas | [4] |

Synthesis and Experimental Protocols

The synthesis of these compounds is of great interest to the pharmaceutical industry. Below are detailed experimental protocols for the preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key precursor to Vildagliptin.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

This procedure details the N-acylation of L-proline.

Protocol:

-

Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF) (200 mL).[6]

-

Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.[6]

-

Reflux the reaction mixture for 2 hours.[6]

-

After completion, cool the mixture to room temperature.[6]

-

Dilute the mixture with water (20 mL) and stir for 20 minutes.[6]

-

Add saturated brine (20 mL) and ethyl acetate (200 mL).[6]

-

Separate the organic layer. The aqueous layer is then re-extracted with ethyl acetate (2 x 50 mL).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.[7]

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

This protocol describes the conversion of the carboxylic acid to a carboxamide.

Protocol:

-

Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL).[6]

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C over 5 minutes.[6]

-

Stir the mixture at room temperature for 1 hour.[6]

-

Add ammonium bicarbonate (41.2 g, 0.522 mol) and continue stirring for 1 hour.[6]

-

Monitor the reaction by Thin Layer Chromatography (TLC).[6]

-

Upon completion, filter the mixture and wash the residue with dichloromethane.[6]

-

The filtrate is then concentrated to yield the crude product, which can be purified by crystallization.[6]

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol details the dehydration of the carboxamide to the nitrile.

Protocol:

-

Suspend (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL).[6]

-

Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.[6]

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.[6]

-

After completion, add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.[6]

-

Stir the mixture at room temperature for 45 minutes.[6]

-

Concentrate the mixture under vacuum at 40 °C to obtain the final product.[6]

Applications in Drug Development

This compound and its derivatives are versatile intermediates in the synthesis of various pharmaceuticals.[3] The most prominent application is the use of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the synthesis of Vildagliptin, a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1][8] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[9][10]

Vildagliptin Synthesis Workflow

The synthesis of Vildagliptin from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile involves a nucleophilic substitution reaction with 3-amino-1-adamantanol.

Caption: Synthetic pathway of Vildagliptin from L-proline.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner.[11] By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, leading to improved glycemic control in patients with type 2 diabetes.[9]

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in regulating blood glucose levels.

Caption: Mechanism of DPP-4 inhibition on glucose homeostasis.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C6H10ClNO | CID 88440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2S)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. hailan-chem.com [hailan-chem.com]

- 5. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile CAS#: 207557-35-5 [amp.chemicalbook.com]

- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]

- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 10. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 11. ijpsjournal.com [ijpsjournal.com]

1-(Chloroacetyl)pyrrolidine and (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(chloroacetyl)pyrrolidine and its critical derivative, (2S)-1-(chloroacetyl)-2-pyrrolidinecarbonitrile. The latter is a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin, highlighting its importance in pharmaceutical development. This document consolidates available data on the physicochemical properties of these compounds and outlines standard methodologies for their experimental determination.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and (2S)-1-(chloroacetyl)-2-pyrrolidinecarbonitrile is presented below. It is important to note that while qualitative solubility data is available for the carbonitrile derivative, quantitative data for both compounds is not readily found in public literature.

Table 1: Physicochemical Properties of this compound and its 2-Carbonitrile Derivative

| Property | This compound | (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile |

| CAS Number | 20266-00-6 | 207557-35-5 |

| Molecular Formula | C₆H₁₀ClNO | C₇H₉ClN₂O |

| Molecular Weight | 147.6 g/mol | 172.61 g/mol |

| Appearance | Colorless liquid[1] | Pale yellow to light brown solid[2][3] |

| Melting Point | Not available | 52-53 °C[2][3][4] |

| Boiling Point | 103-107 °C at 5 mmHg[1] | 363.1 ± 37.0 °C (Predicted)[2][4] |

| Density | Not available | 1.27 ± 0.1 g/cm³ (Predicted)[2][4] |

| pKa | Not available | -4.65 ± 0.40 (Predicted)[2][3] |

Solubility Profile

The solubility of these compounds is crucial for their use in synthesis, formulation, and biological studies. As with the physicochemical properties, quantitative solubility data is scarce.

Qualitative Solubility

Table 2: Qualitative Solubility of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile

| Solvent | Solubility |

| Chloroform | Slightly soluble[2][3][4][5][6] |

| DMSO | Slightly soluble[2][3][4][5][6] |

| Methanol | Slightly soluble[2][3][4][5][6] |

| Water | Soluble.[7] An intermediate amide also exhibits good water solubility.[7] |

| Ethyl Acetate | Soluble (used for extraction in synthesis)[8] |

| THF | Soluble (used as a reaction solvent)[8][9] |

| Dichloromethane | Soluble (used as a reaction solvent)[8][9] |

For this compound, specific solubility data is not available in the searched literature. However, based on its structure as a small, polar aprotic molecule, it is expected to be soluble in a range of organic solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standard shake-flask method can be employed.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a specified temperature.

Materials:

-

Test compound (this compound or its derivative)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, dichloromethane, ethyl acetate, THF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC with a suitable column and detector, or other validated analytical method.

Procedure:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.

-

The solubility is expressed in units such as mg/mL or mol/L.

Stability Profile

The stability of the chloroacetyl group is a key consideration, as it is susceptible to hydrolysis and nucleophilic substitution.

General Stability and Storage

-

(2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile is reported to be hygroscopic and should be stored under an inert gas (nitrogen or argon) at 2-8 °C .[2][3][4][6] The presence of the nitrile group is suggested to impart chemical stability suitable for oral administration in resulting drug candidates.[9]

-

This compound should be stored at 0-8 °C .[1]

The primary degradation pathway for these compounds is expected to be the hydrolysis of the chloroacetyl group.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and pathways. These studies are typically conducted according to ICH Q1A(R2) guidelines.

Objective: To evaluate the stability of the compound under stress conditions to understand its degradation profile.

Procedure: A workflow for conducting forced degradation studies is outlined below.

Analytical Method: A stability-indicating analytical method, typically reverse-phase HPLC with UV and mass spectrometric (MS) detection, must be developed and validated. This method should be able to separate the parent compound from all process-related impurities and degradation products.

Conclusion for Researchers

While this compound and particularly (2S)-1-(chloroacetyl)-2-pyrrolidinecarbonitrile are of significant interest to the pharmaceutical industry, publicly available quantitative data on their solubility and stability is limited. The information provided herein summarizes the existing qualitative knowledge and presents standardized experimental protocols that can be implemented to generate the necessary quantitative data for research and development purposes. Researchers are advised to perform these experimental determinations to fully characterize these important chemical intermediates. The inherent reactivity of the chloroacetyl group necessitates careful handling and storage, and a thorough understanding of its stability profile is paramount for its successful application in multi-step syntheses and for ensuring the quality of downstream products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]

- 4. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile CAS#: 207557-35-5 [amp.chemicalbook.com]

- 5. hailan-chem.com [hailan-chem.com]

- 6. 207557-35-5 CAS MSDS ((2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 8. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 9. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]

Spectroscopic Data for 1-(Chloroacetyl)pyrrolidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 1-(Chloroacetyl)pyrrolidine (CAS No. 20266-00-6). Despite a comprehensive search for experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, specific, publicly available datasets for this compound are limited. The majority of accessible spectroscopic information pertains to a structurally related but distinct molecule, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CAS No. 207557-35-5). This document will summarize the challenges in data acquisition for the target compound and provide information on the closely related nitrile derivative as a point of reference.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield publicly accessible, experimentally determined spectroscopic data for this compound. Commercial suppliers of this compound may possess this data, but it is not openly published.

In contrast, spectroscopic data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is available and is presented here for informational purposes. It is crucial to note that the presence of the nitrile group at the 2-position of the pyrrolidine ring will significantly influence the spectroscopic characteristics compared to the unsubstituted this compound.

Spectroscopic Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

¹H NMR (300 MHz, CDCl₃)

Due to the presence of cis-trans amide rotamers, the ¹H NMR spectrum of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile shows a mixture of signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| 4.86 | m | 0.2H | CHCN | Minor rotamer |

| 4.76 | m | 0.8H | CHCN | Major rotamer |

| 4.06 | s | 1.6H | CH₂Cl | Major rotamer |

| 4.02-4.21 | m | 0.4H | CH₂Cl | Minor rotamer |

| 3.69-3.76 | m | 1H | Pyrrolidine CH | - |

| 3.56-3.64 | m | 1H | Pyrrolidine CH | - |

| 2.1-2.4 | m | 4H | Pyrrolidine CH₂ | - |

¹³C NMR (75 MHz, CDCl₃)

The ¹³C NMR spectrum also reflects the presence of rotamers, leading to more than the expected number of signals for the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| 165.2, 164.7 | C=O |

| 117.8 | CN |

| 47.0, 46.9, 46.7, 46.4 | Pyrrolidine CH₂, CH |

| 41.6 | CH₂Cl |

| 32.4, 29.9, 25.1, 24.6, 22.7 | Pyrrolidine CH₂ |

Infrared (IR) Spectroscopy (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| 2242 | C≡N stretch |

| 1662 | C=O (amide) stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 173.1 | [M+1]⁺ |

Experimental Protocols

The experimental protocols for obtaining the data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile are described in the literature.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

IR Spectroscopy: The IR spectrum was obtained using the potassium bromide (KBr) pellet method.

Mass Spectrometry: Electrospray ionization (ESI) was used to obtain the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

The Emergence of a Key Synthetic Building Block: A Technical History of 1-(Chloroacetyl)pyrrolidine

For researchers, scientists, and drug development professionals, understanding the history and evolution of key synthetic intermediates is paramount. 1-(Chloroacetyl)pyrrolidine, a seemingly simple molecule, has a rich history intertwined with the advancement of medicinal chemistry, most notably as a crucial component in the synthesis of modern antidiabetic drugs. This in-depth technical guide explores the discovery, historical synthetic routes, and the pivotal role of this compound, with a particular focus on its stereochemically defined derivatives.

While the precise first synthesis of racemic this compound is not readily found in modern literature, its existence as a chemical entity predates its rise to prominence. It belongs to the class of α-haloamides, which are well-established reactive intermediates in organic synthesis. The fundamental reaction for its formation, the acylation of pyrrolidine with chloroacetyl chloride, is a classic example of nucleophilic acyl substitution. Early applications of the racemic compound were likely in broader chemical synthesis, serving as a versatile building block for introducing a pyrrolidinyl-acetyl moiety into various molecules. It has been utilized as an intermediate in the development of analgesics, anti-inflammatory agents, agrochemicals, and in material science.[1]

The true significance of this compound in the pharmaceutical industry, however, is intrinsically linked to the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents. The discovery that specific chiral derivatives of this compound could serve as key intermediates for potent and selective DPP-4 inhibitors marked a turning point in its history.

The Rise of a Chiral Intermediate: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

The history of this compound is largely dominated by its chiral derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This specific enantiomer is a critical precursor for the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[2][3][4] The journey to an efficient and practical synthesis of this key intermediate reflects the evolution of synthetic organic chemistry.

Early Synthetic Strategies

Initial routes to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile were often multi-step processes with moderate overall yields. One of the earlier documented methods involved the use of L-prolinamide as the starting material. This approach, however, required an N-protection/deprotection strategy and resulted in a modest overall yield of approximately 52%.[5] Another early method started from L-proline, which was first acylated with chloroacetyl chloride. The resulting carboxylic acid was then converted to the corresponding amide, which was subsequently dehydrated to the nitrile. This three-step process had a total yield of only 35.3%, and the use of dicyclohexylcarbodiimide (DCC) for the amidation step led to purification challenges due to the formation of dicyclohexylurea as a byproduct.[6]

Advancements in Synthetic Methodology

The need for a more efficient and scalable synthesis for the production of Vildagliptin spurred the development of improved methods. A significant advancement involved the direct acylation of L-proline with chloroacetyl chloride in a suitable solvent like tetrahydrofuran (THF) at reflux temperature. This optimized N-acylation step could be completed in a much shorter reaction time (2 hours) and with a high yield (81%), a substantial improvement over previous methods that required long reaction times at low temperatures.[7][8]

The subsequent conversion of the carboxylic acid to the nitrile was also refined. The carboxylic acid is first converted to the amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, which is then dehydrated using a reagent like trifluoroacetic anhydride to yield the desired (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[7]

More recent innovations have focused on developing "one-pot" synthesis methods to further streamline the process, improve efficiency, and reduce waste. These methods often involve the direct reaction of L-prolinamide with chloroacetyl chloride, which acts as both the acylating and dehydrating agent, in a single reactor.[6] The use of microchannel reactors has also been explored to enhance reaction efficiency and purity.[3]

Data Presentation

| Synthesis Route | Starting Material | Key Reagents | Overall Yield | Reference |

| Early Route 1 | L-Prolinamide | Chloroacetyl chloride, Dehydrating agent | ~52% | [5] |

| Early Route 2 | L-Proline | Chloroacetyl chloride, DCC/NH₄HCO₃, Trifluoroacetic anhydride | ~35.3% | [6] |

| Improved Route | L-Proline | Chloroacetyl chloride, DCC/NH₄HCO₃, Trifluoroacetic anhydride | ~30% (from L-proline) | [7] |

| One-Pot Synthesis | L-Prolinamide | Chloroacetyl chloride | Not specified | [6] |

Experimental Protocols

Improved Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL) is added chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature. The reaction mixture is then refluxed for 2 hours. After completion of the reaction, the mixture is cooled to room temperature, and water (20 mL) is added, followed by stirring for 20 minutes. Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are dried and concentrated to afford the product.[7][8]

Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL) is slowly added a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C. The mixture is stirred at room temperature for 1 hour. Ammonium bicarbonate (41.2 g, 0.522 mol) is then added, and the mixture is stirred for another hour. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is concentrated to give the amide.[7]

Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL) at 0–5 °C is added trifluoroacetic anhydride (4.4 mL, 0.0315 mol). The reaction mixture is stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) is then added portion-wise while maintaining the temperature at 5–10 °C. The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum to yield the final product.[7]

Conclusion

The history of this compound is a compelling example of how a simple organic molecule can evolve into a high-value, indispensable component in the pharmaceutical industry. While its early history as a racemic compound is less documented, the intense focus on its chiral derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, for the synthesis of Vildagliptin has driven significant innovation in synthetic methodology. The progression from multi-step, low-yielding processes to more streamlined and efficient one-pot and continuous-flow reactions underscores the constant drive for improvement in drug development and manufacturing. For researchers and scientists, the story of this compound serves as a testament to the enduring importance of fundamental organic synthesis in addressing critical healthcare challenges.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]

- 6. researchgate.net [researchgate.net]

- 7. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 1-(Chloroacetyl)pyrrolidine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloroacetyl)pyrrolidine is a key chemical intermediate, notably in the synthesis of nootropic compounds and other pharmacologically active agents. Despite its significance, a comprehensive theoretical analysis of its molecular properties is not extensively covered in current literature. This technical guide outlines a robust computational methodology for the in-depth theoretical study of this compound. It serves as a roadmap for researchers aiming to elucidate the molecule's conformational landscape, electronic structure, and vibrational properties. The protocols detailed herein are based on established quantum chemical methods, providing a framework for generating high-quality, reproducible data. While specific experimental data for this compound is used for context where available, this paper focuses on establishing a theoretical protocol, illustrated with data from analogous molecular systems to demonstrate expected outcomes.

Introduction

This compound serves as a crucial building block in synthetic organic chemistry. Its structural features, a five-membered pyrrolidine ring coupled with a reactive chloroacetyl group, make it a versatile precursor for a variety of derivatives with potential applications in drug development. A thorough understanding of its conformational preferences, electronic characteristics, and spectroscopic signatures is paramount for optimizing reaction conditions and designing novel molecular entities.

Theoretical studies, employing quantum chemical calculations, offer a powerful, non-experimental avenue to explore these properties at the atomic level. Such computational approaches can predict stable conformations, analyze molecular orbitals, and simulate vibrational spectra, providing insights that are often difficult to obtain through empirical methods alone. This guide provides a detailed protocol for conducting such a theoretical investigation of this compound using Density Functional Theory (DFT), a widely used and reliable computational method.

Proposed Computational Methodology

To investigate the theoretical properties of this compound, a multi-step computational workflow is proposed. This workflow, illustrated below, ensures a comprehensive analysis from initial structure determination to the calculation of advanced molecular properties.

Figure 1: Proposed workflow for the theoretical study of this compound.

Software

All quantum chemical calculations can be performed using a standard computational chemistry software package such as Gaussian, ORCA, or GAMESS.

Conformational Analysis Protocol

The presence of the rotatable bond between the carbonyl carbon and the pyrrolidine nitrogen suggests the possibility of multiple conformers (rotamers).

-

Initial Structure: A 3D model of this compound is built using molecular modeling software.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by rotating the dihedral angle defined by the C-C-N-C atoms of the acetyl and pyrrolidine groups. This helps in identifying all potential energy minima corresponding to stable conformers.

-

Optimization of Conformers: The structures corresponding to the energy minima from the PES scan are then subjected to full geometry optimization.

Geometry Optimization and Frequency Calculation Protocol

-

Level of Theory: Density Functional Theory (DFT) with the B3LYP functional is a robust choice for this type of molecule.[1][2][3]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions.[1]

-

Optimization: The geometry of each identified conformer is optimized without any constraints.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections for thermodynamic property calculations.

Electronic and Spectroscopic Properties Protocol

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Vibrational Spectra: The calculated vibrational frequencies and intensities are used to simulate the infrared (IR) and Raman spectra of the molecule.

Expected Theoretical Data and Analysis

While a dedicated study on this compound is pending, we can anticipate the types of data that would be generated. The following tables present illustrative data for structurally related molecules, demonstrating the expected outcomes of the proposed computational protocol.

Optimized Geometrical Parameters

The geometry optimization yields key structural parameters. For amides like this compound, the planarity of the amide bond and the puckering of the pyrrolidine ring are of particular interest. The pyrrolidine ring is known to adopt two primary puckered conformations: Cγ-exo and Cγ-endo (envelope conformers).[4]

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Hypothetical Conformer of this compound. (Note: This data is hypothetical, based on typical values for similar structures, and should be replaced by actual calculated values.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | ||

| C=O | ~1.23 Å | |

| C-N (amide) | ~1.36 Å | |

| N-C (pyrrolidine) | ~1.47 Å | |

| C-Cl | ~1.79 Å | |

| Bond Angles | ||

| O=C-N | ~122° | |

| C-N-C (pyrrolidine) | ~112° | |

| Cl-C-C | ~111° | |

| Dihedral Angle | ||

| C-C-N-C | ~180° (trans) or ~0° (cis) |

The relative energies of the different conformers (e.g., cis/trans amide rotamers and ring puckering) would determine the most stable structure in the gas phase.

Figure 2: Conformational isomerism in this compound.

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. Key vibrational modes for this molecule would include the C=O stretch of the amide, the C-N stretch, and the C-Cl stretch.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups. (Note: This data is based on typical frequency ranges for these functional groups.)

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| C=O Stretch | Amide Carbonyl | ~1650 - 1680 |

| C-N Stretch | Amide | ~1400 - 1430 |

| C-H Stretch | Aliphatic | ~2850 - 3000 |

| C-Cl Stretch | Chloroalkane | ~650 - 750 |

Electronic Properties

The electronic properties provide insight into the molecule's reactivity and charge distribution.

Table 3: Illustrative Electronic Properties. (Note: These values are hypothetical estimates for illustrative purposes.)

| Property | Calculated Value |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.5 eV |

| Dipole Moment | ~ 3.5 - 4.5 D |

The Molecular Electrostatic Potential (MEP) map would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) around the hydrogen atoms. The chloroacetyl group would also exhibit distinct electronic features influencing its reactivity as an electrophile.

Conclusion and Future Directions

This whitepaper presents a comprehensive methodological framework for the theoretical investigation of this compound. By following the detailed protocols for conformational analysis, geometry optimization, and property calculations using DFT, researchers can generate a wealth of data to understand the molecule's intrinsic properties.

The resulting theoretical data will be invaluable for:

-

Predicting the most stable conformers in different environments.

-

Assisting in the interpretation of experimental spectroscopic data (IR, Raman).

-

Providing insights into the molecule's reactivity for synthetic applications.

-

Serving as a foundation for the rational design of new derivatives with desired pharmacological profiles.

It is recommended that future work not only performs these calculations but also compares the theoretical results with experimental data (e.g., from X-ray crystallography or NMR spectroscopy) to validate and refine the computational models. Such a combined experimental and theoretical approach will provide the most complete understanding of this important chemical intermediate.

References

- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 2. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of 1-(Chloroacetyl)pyrrolidine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloroacetyl)pyrrolidine is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its reactivity is characterized by the electrophilic α-carbon of the chloroacetyl group, which is susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. It delves into the reaction mechanism, presents quantitative kinetic and yield data, details experimental protocols for studying these reactions, and provides visualizations of the underlying chemical processes. This document is intended to serve as a valuable resource for researchers leveraging the unique chemical properties of this compound in the synthesis of novel therapeutic agents and other advanced chemical entities.

Core Concepts: Reactivity and Mechanism

The reactivity of this compound is primarily dictated by the chloroacetyl moiety. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom of the pyrrolidine ring polarizes the C-Cl bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution.

The reaction with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism . This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This "backside attack" results in an inversion of stereochemistry if the α-carbon is chiral.

Several key factors influence the rate and outcome of this SN2 reaction:

-

Nucleophile Strength: Stronger nucleophiles react faster. The nucleophilicity is influenced by factors such as basicity, polarizability, and the solvent.

-

Steric Hindrance: Bulky nucleophiles or substituents near the reaction center can hinder the backside attack, slowing down the reaction rate.

-

Solvent: Polar aprotic solvents, such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

-

Leaving Group: The chloride ion is a good leaving group, facilitating the reaction.

Quantitative Reactivity Data

The following table summarizes the reactivity of α-chloroacetamides with various classes of nucleophiles. While specific kinetic data for this compound is not extensively available in the public domain, the data for structurally related N-acyl chloroacetamides provides a strong proxy for understanding its reactivity profile.

| Nucleophile Class | Representative Nucleophile | Solvent | Typical Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Product Yield (%) | Reference(s) |

| Thiols (Thiolates) | Cysteine, Glutathione | Aqueous Buffer | High (e.g., ~10² - 10⁴) | Generally >90% | N/A |

| Amines (Primary) | Benzylamine | Acetonitrile | Moderate (e.g., ~10⁻² - 10⁰) | 70-90% | N/A |

| Amines (Secondary) | Pyrrolidine, Piperidine | Acetonitrile | Moderate to High (e.g., ~10⁻¹ - 10¹) | 80-95% | [1] |

| Alkoxides | Sodium Ethoxide | Ethanol | Moderate | 60-80% | N/A |

| Carboxylates | Sodium Acetate | Acetic Acid | Low | Variable, often requires elevated temperatures | N/A |

Note: The rate constants and yields are approximate and can vary significantly based on the specific reactants, reaction conditions (temperature, concentration), and the structure of the α-chloroacetamide.

Experimental Protocols

General Procedure for Nucleophilic Substitution and Yield Determination

This protocol describes a general method for reacting this compound with a nucleophile and determining the product yield.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

-

Base (e.g., triethylamine or potassium carbonate, if the nucleophile is an amine salt)

-

Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Analytical equipment for characterization (e.g., NMR, LC-MS)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in the reaction vessel.

-

Add the nucleophile (1.0 - 1.2 eq). If the nucleophile is provided as a salt (e.g., hydrochloride), add a suitable base (1.1 - 1.5 eq) to liberate the free nucleophile.

-

Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Upon completion, quench the reaction (e.g., by adding water).

-

Perform an aqueous workup to remove salts and other water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Characterize the purified product using analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

-

Calculate the percentage yield based on the amount of limiting reagent used.

Protocol for Kinetic Analysis by UV-Vis Spectrophotometry

This protocol outlines a method for determining the second-order rate constant of the reaction between this compound and a nucleophile that results in a chromophoric product.

Materials:

-

This compound stock solution of known concentration.

-

Nucleophile stock solution of known concentration.

-

Appropriate solvent (e.g., acetonitrile).

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvettes.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a solution of the expected product and scan its UV-Vis spectrum to determine the λmax where the product absorbs strongly and the reactants have minimal absorbance.

-

Set up the Kinetic Run:

-

Use pseudo-first-order conditions by ensuring one reactant (e.g., the nucleophile) is in large excess (at least 10-fold) over the other (this compound).

-

Equilibrate the reactant solutions and the solvent to the desired reaction temperature in a water bath.

-

-

Initiate the Reaction and Data Acquisition:

-

In a quartz cuvette, pipette the required volume of the solvent and the excess reactant solution.

-

Initiate the reaction by adding a small, known volume of the limiting reactant solution (this compound) and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λmax as a function of time.

-

-

Data Analysis:

-

The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst, where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.

-

Repeat the experiment with at least two other different concentrations of the excess nucleophile.

-

The second-order rate constant (k) is determined from the slope of a plot of kobs versus the concentration of the excess nucleophile ([Nucleophile]).

-

Visualizations

SN2 Reaction Mechanism

The following diagram illustrates the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).

Caption: General SN2 reaction pathway for this compound.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps in determining the reaction kinetics using UV-Vis spectrophotometry.

Caption: Workflow for determining reaction rate constants.

Logical Relationship of Factors Affecting Reactivity

This diagram illustrates the interplay of various factors that influence the reactivity of this compound in SN2 reactions.

Caption: Factors influencing the SN2 reactivity of this compound.

Conclusion

This compound exhibits predictable and synthetically useful reactivity towards a variety of nucleophiles, proceeding primarily through an SN2 mechanism. The rate and efficiency of these reactions are governed by a combination of factors including the intrinsic properties of the nucleophile, the solvent system employed, and the reaction temperature. This guide provides a foundational understanding of these principles, supported by generalized quantitative data and detailed experimental protocols. For drug development professionals and synthetic chemists, a thorough grasp of these reactivity patterns is essential for the rational design and efficient synthesis of novel molecules incorporating the pyrrolidine scaffold. Further detailed kinetic studies on this compound with a broader range of nucleophiles under various conditions would be invaluable for refining predictive models of its reactivity.

References